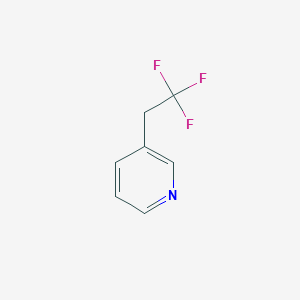

3-(2,2,2-Trifluoroethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-7(9,10)4-6-2-1-3-11-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHKQAAAYRSYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653374 | |

| Record name | 3-(2,2,2-Trifluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-09-0 | |

| Record name | 3-(2,2,2-Trifluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2,2,2-Trifluoroethyl)pyridine: Strategies and Methodologies for Drug Discovery and Development

Abstract

The incorporation of the 2,2,2-trifluoroethyl moiety into heterocyclic scaffolds is a paramount strategy in modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical overview of the synthetic pathways to 3-(2,2,2-trifluoroethyl)pyridine, a key building block for the development of novel therapeutics and agrochemicals. We will delve into the mechanistic underpinnings of the most effective synthetic strategies, with a primary focus on transition-metal-catalyzed cross-coupling reactions. Furthermore, we will explore alternative approaches, such as photoredox-mediated pathways, offering a comprehensive view for researchers, scientists, and professionals in drug development. This document is structured to provide not only theoretical knowledge but also actionable experimental protocols and comparative data to inform synthetic planning and execution.

Introduction: The Significance of the Trifluoroethyl Group in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs.[1] The strategic functionalization of this heterocycle is crucial for modulating its biological activity. The introduction of fluorine-containing substituents, such as the trifluoroethyl group (-CH2CF3), has become a powerful tool for fine-tuning molecular properties. Unlike the more common trifluoromethyl group (-CF3), the trifluoroethyl group introduces a flexible, lipophilic spacer, which can profoundly influence a molecule's conformational preferences and interactions with biological targets. This has led to an increasing demand for robust and efficient synthetic methods to access trifluoroethylated pyridines, particularly the 3-substituted isomer, which is a common motif in bioactive molecules.

Primary Synthetic Pathway: Nickel-Catalyzed Reductive Cross-Coupling

The most direct and versatile approach for the synthesis of 3-(2,2,2-trifluoroethyl)pyridine involves the nickel-catalyzed reductive cross-coupling of a 3-halopyridine with a suitable trifluoroethyl source.[2][3][4] This methodology is advantageous due to its operational simplicity, high functional group tolerance, and the use of readily available starting materials.[2][5]

Mechanistic Rationale and Causality of Experimental Choices

The reaction proceeds through a nickel-catalyzed cycle that adeptly couples two electrophilic partners. The choice of a nickel catalyst is predicated on its ability to undergo facile oxidative addition with aryl halides and to participate in reductive processes. A plausible catalytic cycle is depicted below:

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the 3-halopyridine to a low-valent nickel(0) complex, forming a pyridyl-nickel(II)-halide intermediate.

-

Reduction: The nickel(II) intermediate is then reduced by a stoichiometric reductant, such as zinc or manganese powder, to a more reactive pyridyl-nickel(I) species.

-

Trifluoroethyl Radical Formation and Capture: Concurrently, the trifluoroethyl source, typically 2-chloro-1,1,1-trifluoroethane (CF3CH2Cl), is activated by the nickel catalyst or the reductant to generate a trifluoroethyl radical (•CH2CF3). This radical is then captured by the pyridyl-nickel(I) complex to form a pyridyl-(trifluoroethyl)-nickel(II) intermediate.

-

Reductive Elimination: The final step is the reductive elimination from this intermediate to yield the desired 3-(2,2,2-trifluoroethyl)pyridine and regenerate the nickel(0) catalyst.

The choice of ligand is critical for stabilizing the nickel intermediates and promoting the desired reactivity. Bipyridine-based ligands are commonly employed to enhance the efficiency of the coupling.

Detailed Experimental Protocol

The following protocol is a representative procedure for the nickel-catalyzed trifluoroethylation of 3-bromopyridine.

Materials:

-

3-Bromopyridine

-

2-Chloro-1,1,1-trifluoroethane (may be prepared as a stock solution in a suitable solvent)[6]

-

Nickel(II) bromide (NiBr2)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

-

Zinc powder (<10 micron, activated)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiBr2 (5-10 mol%), dtbbpy (10-20 mol%), and activated zinc powder (2-3 equivalents).

-

The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF, followed by 3-bromopyridine (1 equivalent).

-

Add a solution of 2-chloro-1,1,1-trifluoroethane (1.5-2 equivalents) in DMF.

-

The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction is cooled to room temperature and quenched with aqueous HCl (1 M).

-

The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-(2,2,2-trifluoroethyl)pyridine.

Quantitative Data and Substrate Scope

The nickel-catalyzed reductive cross-coupling exhibits good to excellent yields for a range of (hetero)aryl halides.

| Starting Material | Catalyst System | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromopyridine | NiBr2 / dtbbpy | Zn | DMF | 80 | 16 | 75-85 | [2],[4] |

| 3-Chloropyridine | NiCl2(dme) / dtbbpy | Mn | DMA | 60 | 24 | 60-70 | [2],[5] |

| 5-Bromo-2-methoxypyridine | NiBr2 / dtbbpy | Zn | DMF | 80 | 18 | 82 | [4] |

| 3-Bromoquinoline | NiBr2 / dtbbpy | Zn | DMF | 80 | 16 | 78 | [4] |

Alternative Synthetic Pathway: Photoredox-Mediated Trifluoroethylation

An emerging and powerful alternative for the formation of C-C bonds is visible-light photoredox catalysis. This approach offers mild reaction conditions and a distinct mechanistic pathway involving radical intermediates. While the direct C-H trifluoroethylation of unsubstituted pyridine remains challenging, this method has been successfully applied to more activated heterocyclic systems like imidazopyridines, suggesting its potential for pyridine derivatives.[7]

Mechanistic Principles

The reaction is typically initiated by the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) with visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with a trifluoroethyl source, such as 2,2,2-trifluoroethyl iodide, to generate a trifluoroethyl radical. This radical can then add to the pyridine ring, followed by rearomatization to yield the final product.

The regioselectivity of the radical addition to the pyridine ring is a key challenge in this approach. For unsubstituted pyridine, radical attack typically occurs at the 2- and 4-positions. Therefore, for a selective 3-functionalization, a pre-functionalized pyridine or a directing group strategy might be necessary.

Representative Experimental Conditions

While a direct protocol for 3-(2,2,2-trifluoroethyl)pyridine via photoredox C-H functionalization is not yet well-established, a general procedure for related heterocycles is as follows:

Materials:

-

Pyridine derivative

-

2,2,2-Trifluoroethyl iodide

-

Photocatalyst (e.g., fac-Ir(ppy)3)

-

Solvent (e.g., acetonitrile or DMSO)

-

Visible light source (e.g., blue LED lamp)

Procedure:

-

In a vial, the pyridine derivative, 2,2,2-trifluoroethyl iodide, and the photocatalyst are dissolved in the chosen solvent.

-

The vial is sealed, and the solution is degassed by sparging with an inert gas for 15-20 minutes.

-

The reaction mixture is then stirred and irradiated with a visible light source at room temperature for the specified reaction time.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed, and the residue is purified by column chromatography.

Comparative Analysis and Future Perspectives

| Feature | Nickel-Catalyzed Cross-Coupling | Photoredox-Mediated C-H Functionalization |

| Starting Materials | 3-Halopyridines (readily available) | Pyridine derivatives (potentially direct C-H) |

| Reagents | Stoichiometric reductant (Zn, Mn) | Catalytic photocatalyst, light source |

| Regioselectivity | High (determined by halide position) | Often a challenge for the 3-position |

| Functional Group Tolerance | Generally high | Can be sensitive to redox-active groups |

| Reaction Conditions | Elevated temperatures (60-80 °C) | Typically room temperature |

| Scalability | Demonstrated on a laboratory scale | Can be amenable to flow chemistry for scale-up |

The nickel-catalyzed reductive cross-coupling currently stands as the more robust and predictable method for the synthesis of 3-(2,2,2-trifluoroethyl)pyridine. Its high regioselectivity, stemming from the pre-functionalized starting material, makes it a reliable choice for targeted synthesis.

The field of photoredox catalysis is rapidly evolving, and future developments may lead to more selective direct C-H trifluoroethylation methods for pyridines. The discovery of novel photocatalysts or the use of directing groups could overcome the current regioselectivity challenges.

Conclusion

The synthesis of 3-(2,2,2-trifluoroethyl)pyridine is a critical endeavor for advancing drug discovery and agrochemical development. This guide has detailed the primary and most effective synthetic route via nickel-catalyzed reductive cross-coupling, providing both the mechanistic rationale and a practical experimental protocol. Additionally, the emerging potential of photoredox catalysis has been discussed as a promising future direction. By understanding the principles and practicalities of these methods, researchers are well-equipped to incorporate this valuable trifluoroethylated building block into their synthetic programs, paving the way for the discovery of next-generation bioactive molecules.

References

-

Le, T. V., Ramachandru, G. G., & Daugulis, O. (2024). Trifluoroethylation and Pentafluoropropylation of C(sp3)−H Bonds. Chemistry – A European Journal, 30(17). [Link]

-

Li, X., Gao, X., He, C.-Y., & Zhang, X. (2021). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Letters, 23(4), 1400–1405. [Link]

-

Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]

-

Sci-Hub. (n.d.). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis | Organic Letters. Retrieved from [Link]

-

Everson, D. A., Shrestha, R., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920–921. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

-

Everson, D. A., Shrestha, R., & Weix, D. J. (2010). Nickel-catalyzed reductive cross-coupling of aryl halides with alkyl halides. Journal of the American Chemical Society, 132(3), 920-921. [Link]

-

Organic Chemistry Portal. (n.d.). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Retrieved from [Link]

-

DOI. (n.d.). Using Chlorotrifluoroethane for Tifluoroethylation of (Hetero)Aryl Bromides and Chlorides via Nickel Catalysis. Retrieved from [Link]

-

Wang, J., Liu, S., Huang, Y., Xu, X., & Qing, F. (2022). Photoredox catalyzed C–H trifluoroethylamination of heteroarenes. Chemical Communications, 58(8), 1346-1349. [Link]

-

ACS Publications. (2016). Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

-

Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis / Organic Letters, 2021 [sci-hub.box]

- 4. Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis [organic-chemistry.org]

- 5. Nickel-catalyzed reductive cross-coupling of aryl halides with alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoroethyl Pyridine Core: A Comprehensive Technical Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoroethyl pyridine scaffold has emerged as a privileged structural motif in modern medicinal and agrochemical research.[1][2] The strategic incorporation of a trifluoroethyl group onto the pyridine ring significantly modulates the core's physicochemical and pharmacological properties.[3] This guide provides an in-depth exploration of the reactivity profile of the trifluoroethyl pyridine core, offering insights into its electronic nature and guiding principles for its synthetic manipulation. Understanding the nuanced reactivity of this core is paramount for its effective utilization in the design and synthesis of novel therapeutic agents and crop protection solutions.[1][4]

Electronic Landscape and its Influence on Reactivity

The reactivity of the trifluoroethyl pyridine core is fundamentally governed by the interplay of two powerful electron-withdrawing entities: the pyridine nitrogen and the trifluoroethyl group. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general decrease in electron density of the aromatic system, a phenomenon often referred to as the "electron-poor" nature of pyridine.[5] This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic attack compared to benzene but more prone to nucleophilic substitution.[6][7]

The introduction of a trifluoroethyl group (-CH₂CF₃) further amplifies this electron-withdrawing effect through a strong inductive (-I) effect of the three fluorine atoms. Consequently, the carbon atoms of the pyridine ring become even more electrophilic, significantly influencing the regioselectivity of various chemical transformations.

Caption: Electronic landscape of the trifluoroethyl pyridine core.

Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron deficiency of the trifluoroethyl pyridine core makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is particularly effective at the C2 and C4 positions, which are ortho and para to the electron-withdrawing nitrogen atom.[8] The trifluoroethyl group further activates these positions towards nucleophilic attack.

The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The stability of this intermediate is the driving force for the reaction, and the negative charge is delocalized more effectively when the attack occurs at the C2 or C4 positions, as one of the resonance structures places the negative charge on the electronegative nitrogen atom.[8]

Caption: Generalized workflow for SNAr on trifluoroethyl pyridine.

Representative Experimental Protocol: SNAr with an Amine

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the halo-substituted trifluoroethyl pyridine (1.0 eq.), the amine nucleophile (1.2-2.0 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (1.5-3.0 eq.).

-

Solvent: Add a polar aprotic solvent such as DMF, DMSO, or NMP. The choice of solvent can significantly impact the reaction rate.

-

Reaction: Stir the mixture at an elevated temperature (typically between 80-150 °C). The optimal temperature depends on the reactivity of the substrates.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Entry | Nucleophile | Position of Leaving Group | Product Yield (%) |

| 1 | Morpholine | 2-Chloro | >90% |

| 2 | Piperidine | 4-Chloro | 85-95% |

| 3 | Sodium Methoxide | 2-Bromo | >90% |

| 4 | Aniline | 2-Chloro | 70-85% |

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the trifluoroethyl pyridine core is significantly more challenging due to the strong deactivating nature of both the pyridine nitrogen and the trifluoroethyl group.[6] Direct EAS reactions often require harsh conditions and may result in low yields. The pyridine nitrogen can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring.[6]

When EAS does occur, it is highly regioselective for the C3 (meta) position.[10] This is because the resonance structures of the cationic intermediate (the sigma complex or Wheland intermediate) resulting from attack at C2, C3, or C4 show that attack at C3 is the least destabilized. Attack at C2 or C4 would place a positive charge adjacent to the already electron-deficient nitrogen, which is highly unfavorable.[10]

To facilitate EAS, it is often necessary to first activate the pyridine ring. One common strategy is the formation of the N-oxide, which is an electron-donating group that activates the C2 and C4 positions towards electrophilic attack.[11] Subsequent deoxygenation restores the pyridine ring.

Caption: Generalized mechanism for EAS on trifluoroethyl pyridine.

Representative Experimental Protocol: Nitration

-

Setup: In a flask equipped with a dropping funnel and a thermometer, cool a mixture of fuming sulfuric acid (oleum) to 0 °C.

-

Addition of Substrate: Slowly add the trifluoroethyl pyridine to the cooled acid, ensuring the temperature does not rise significantly.

-

Addition of Nitrating Agent: Add a nitrating agent, such as potassium nitrate or fuming nitric acid, portion-wise while maintaining a low temperature.

-

Reaction: Slowly warm the reaction mixture to room temperature and then heat to the required temperature (can be upwards of 100 °C) for several hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to a pH of 7-8.

-

Extraction and Purification: Extract the product with an organic solvent, and then follow the purification steps outlined in the SNAr protocol.

| Entry | Electrophile | Activating Strategy | Product Yield (%) |

| 1 | NO₂⁺ | None (harsh conditions) | 20-40% |

| 2 | Br₂/SO₃ | None (harsh conditions) | 30-50% |

| 3 | NO₂⁺ | N-oxide formation | 60-80% (at C4) |

| 4 | Ac₂O | N-oxide formation | 50-70% (at C2) |

Note: Yields are representative and highly dependent on the specific substrate and reaction conditions.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the trifluoroethyl pyridine core, avoiding the need for pre-functionalized starting materials.[5] Various transition-metal-catalyzed methods have been developed for the regioselective introduction of substituents.

A notable example is the direct trifluoromethylation of pyridines.[12] While seemingly counterintuitive to add another electron-withdrawing group, these methods often proceed through mechanisms that are not governed by the typical electronic demands of EAS. For instance, some methods involve nucleophilic activation of the pyridine ring followed by reaction with an electrophilic trifluoromethylating agent.[13][14]

Caption: A general workflow for direct C-H trifluoromethylation.

Representative Experimental Protocol: C3-Selective C-H Trifluoromethylation via Nucleophilic Activation

This protocol is based on the work of Kuninobu and colleagues.[14]

-

Hydrosilylation (Activation): In a glovebox, to a solution of the trifluoroethyl pyridine derivative (1.0 eq.) in 1,2-dichloroethane, add a hydrosilane (e.g., methylphenylsilane, 1.5 eq.) and a Lewis acid catalyst (e.g., tris(pentafluorophenyl)borane, 0.1 eq.).

-

Reaction: Heat the mixture at 65 °C for several hours until the formation of the dihydropyridine intermediate is complete (monitored by NMR).

-

Trifluoromethylation: Cool the reaction mixture to 0 °C and add an electrophilic trifluoromethylating reagent (e.g., Togni's Reagent I, 1.2 eq.).

-

Oxidation: After stirring for a specified time, add an oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 1.2 eq.) and allow the mixture to warm to room temperature.

-

Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate, and follow the extraction and purification procedures as previously described.

| Entry | Position of CF₃ Introduction | Method | Product Yield (%) |

| 1 | C3 | Nucleophilic Activation | 60-85% |

| 2 | C2 | Radical Minisci Reaction | 40-70% |

| 3 | C4 | Photoredox Catalysis | 50-75% |

Note: Yields are representative and depend on the specific trifluoromethylating agent and reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Trifluoroethyl pyridines bearing a halide or triflate leaving group are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[15][16] These reactions are indispensable for the construction of C-C and C-heteroatom bonds, enabling the synthesis of complex molecular architectures.

The electron-withdrawing nature of the trifluoroethyl pyridine core generally facilitates the oxidative addition step of the catalytic cycle, which is often rate-limiting.[15] However, the pyridine nitrogen can sometimes coordinate to the metal center and inhibit catalysis, a phenomenon known as the "2-pyridyl problem".[16] The choice of ligand is therefore crucial to stabilize the catalyst and promote efficient turnover. Bulky, electron-rich phosphine ligands are often effective in mitigating this issue.[16]

Caption: Generalized catalytic cycle for Suzuki cross-coupling.

Representative Experimental Protocol: Suzuki Coupling

-

Setup: To a degassed mixture of the halo-trifluoroethyl pyridine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, CsF, or K₃PO₄) (2.0-3.0 eq.) in a suitable solvent (e.g., dioxane, toluene, or DMF/water mixtures), add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%).

-

Reaction: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80-120 °C for several hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.

-

Purification: Follow the standard purification procedures as described above.

| Entry | Coupling Partner | Catalyst/Ligand | Product Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | 80-95% |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | >90% |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | 75-90% |

| 4 | Phenylacetylene (Sonogashira) | PdCl₂(PPh₃)₂/CuI | 80-95% |

Note: Yields are representative and the optimal catalyst/ligand system can vary significantly.

Conclusion

The trifluoroethyl pyridine core possesses a rich and tunable reactivity profile that makes it an exceptionally valuable building block in contemporary chemical synthesis. Its strong electron-deficient nature dictates a preference for nucleophilic aromatic substitution at the C2 and C4 positions, while electrophilic attack is directed to the C3 position, albeit requiring activating strategies. Modern synthetic methods, including direct C-H functionalization and transition metal-catalyzed cross-coupling, have further expanded the synthetic toolkit for modifying this versatile scaffold. A thorough understanding of these reactivity principles is essential for researchers aiming to harness the full potential of the trifluoroethyl pyridine core in the development of next-generation pharmaceuticals and agrochemicals.

References

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

-

Ihara, H., & Sakamoto, N. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 106-116. Retrieved from [Link]

-

Arikawa, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8218–8222. Retrieved from [Link]

-

Wang, X., et al. (2022). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. Organic Letters, 24(4), 1033–1038. Retrieved from [Link]

-

Wang, J., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7258–7262. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

-

ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]

- Dow Chemical Co. (1987). Preparation of (trifluoromethyl)pyridines. Google Patents.

-

Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119–2183. Retrieved from [Link]

-

Ashenhurst, J. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

Wang, B. L., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(60), 36521–36528. Retrieved from [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320–330. Retrieved from [Link]

-

Sharma, U., & ER, D. (2016). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 14(43), 10114–10127. Retrieved from [Link]

-

Ashenhurst, J. (2023). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Organ, M. G., et al. (2016). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 116(15), 8752–8833. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(3), 968–977. Retrieved from [Link]

-

Smith, A. M., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 54(44), 12958–12970. Retrieved from [Link]

-

Daugulis, O., & Zaitsev, V. G. (2005). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. European Journal of Organic Chemistry, 2005(18), 3981–3986. Retrieved from [Link]

-

Joechem. (2020). EAS Reactions with Pyridine. Retrieved from [Link]

-

Weng, Z., et al. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C H Activation. Angewandte Chemie International Edition, 55(10), 3334–3338. Retrieved from [Link]

-

Hartwig, J. F., & Shaughnessy, K. H. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(10), 742–748. Retrieved from [Link]

-

Saeki, T., & Ishii, Y. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 6(12), 195. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | MDPI [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistryviews.org [chemistryviews.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Trifluoroethyl Group as a Strategic Modulator of Pyridine Ring Electronics: A Technical Guide for Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in modern medicinal chemistry, offering a versatile framework for engaging with a multitude of biological targets. The strategic functionalization of this ring is a cornerstone of drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Among the vast arsenal of chemical substituents, fluorinated groups have garnered significant attention for their unique ability to modulate electronic properties. This in-depth technical guide focuses on the 2,2,2-trifluoroethyl (-CH₂CF₃) group, dissecting its powerful electron-withdrawing effects on the pyridine ring. Through a comprehensive analysis of pKa values, Hammett constants, and spectroscopic data, this guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage the trifluoroethyl group for rational drug design. The guide further presents a detailed experimental protocol for the precise measurement of pKa and culminates with a case study in kinase inhibitor development, illustrating the real-world application and impact of this unique substituent.

The Strategic Imperative of Electron-Withdrawing Groups in Pyridine Chemistry

The pyridine ring, an isostere of benzene, is a common feature in a vast number of FDA-approved drugs.[1] Its nitrogen atom provides a key site for hydrogen bonding interactions with biological targets, while the aromatic system offers a rigid scaffold for the presentation of various pharmacophoric elements. However, the inherent basicity and electron-rich nature of the pyridine ring can sometimes be a liability in drug development, leading to undesirable properties such as rapid metabolism, off-target toxicity, or poor membrane permeability.

The Principle of Electronic Modulation

The introduction of substituents onto the pyridine ring allows for the precise modulation of its electronic landscape. Electron-donating groups (EDGs) increase the electron density of the ring and the basicity of the nitrogen atom, while electron-withdrawing groups (EWGs) have the opposite effect. This ability to tune the electronic character of the pyridine ring is a powerful tool in the hands of medicinal chemists.

The 2,2,2-Trifluoroethyl Group: A Unique Electron-Withdrawing Moiety

The 2,2,2-trifluoroethyl (TFE) group stands out as a particularly interesting EWG. Unlike the directly attached trifluoromethyl (-CF₃) group, the TFE group's electron-withdrawing effect is primarily inductive, transmitted through the ethyl linker. This "insulated" inductive effect provides a means to significantly reduce the basicity of the pyridine nitrogen without the potential for direct resonance interactions that can sometimes complicate molecular design. The incorporation of the TFE group can lead to improved metabolic stability, enhanced binding affinity, and optimized lipophilicity.[2]

Quantifying the Electron-Withdrawing Strength of the TFE Group

The electron-withdrawing nature of the TFE group can be quantified through several key physicochemical parameters.

Impact on Basicity: A Comparative pKa Analysis

The pKa of the parent pyridinium ion is approximately 5.23-5.25.[3][4] In a drug candidate containing a complex substituted pyridine, the pKa of the pyridine moiety was reported to be 4.0, illustrating the significant impact of multiple substituents.[5] The introduction of an electron-donating ethyl group, as in 4-ethylpyridine, would be expected to increase the pKa relative to pyridine. Conversely, the strongly electron-withdrawing nature of the trifluoroethyl group is expected to significantly decrease the pKa.

Table 1: Comparative pKa Values of Substituted Pyridinium Ions

| Compound | Substituent | Electronic Effect | Expected pKa |

| Pyridine | -H | Neutral | ~5.25[3][4] |

| 4-Ethylpyridine | -CH₂CH₃ | Electron-Donating | > 5.25 |

| 4-(2,2,2-Trifluoroethyl)pyridine | -CH₂CF₃ | Electron-Withdrawing | < 5.25 |

| Substituted Pyridine Drug Moiety | Multiple | Electron-Withdrawing | 4.0[5] |

This trend underscores the potent ability of the TFE group to decrease the basicity of the pyridine nitrogen, a critical factor in modulating a drug's ionization state at physiological pH.

Hammett Constants: Contextualizing Electronic Influence

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic systems.[6] The substituent constant, σ, is a measure of the electronic effect of a substituent in the meta (σm) or para (σp) position. Positive σ values indicate an electron-withdrawing effect.

While experimentally determined Hammett constants for the -CH₂CF₃ group are not as widely tabulated as for other groups, we can compare it to the well-characterized -CF₃ group.

Table 2: Hammett Substituent Constants (σ)

| Substituent | σm | σp |

| -CF₃ | 0.44[7] | 0.53[7] |

| -CH₂CF₃ | Not readily available | Not readily available |

The insulating effect of the methylene spacer in the -CH₂CF₃ group means its Hammett constants will be smaller than those of the -CF₃ group, yet still significantly positive, indicating a strong electron-withdrawing inductive effect.

Spectroscopic Evidence: ¹⁹F NMR as a Probe

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the electronic environment of fluorinated molecules.[1] The chemical shift of the fluorine atoms in a TFE group is directly influenced by the electron density of the pyridine ring.

For example, the ¹⁹F NMR chemical shift for 2-(trifluoromethyl)pyridine provides a reference point.[8] In a trifluoroethyl-substituted pyridine, the ¹⁹F signal would appear as a triplet due to coupling with the adjacent methylene protons. The precise chemical shift would be indicative of the electronic environment of the pyridine ring, making ¹⁹F NMR a valuable tool for characterizing these compounds and studying their interactions with biological targets. Generally, for CF₃R compounds, the chemical shift range is between -60 to -70 ppm relative to CFCl₃.[9]

Experimental Workflow: Potentiometric Titration for pKa Determination

The precise determination of a compound's pKa is a critical step in drug development. Potentiometric titration is a robust and widely used method for this purpose.

Rationale for a Self-Validating Protocol

The following protocol is designed to be self-validating by incorporating a calibration step with standard buffers and by determining the equivalence point through the analysis of the first and second derivatives of the titration curve. This ensures accuracy and reproducibility.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of the titrant (e.g., HCl for a basic compound).

-

Prepare a ~1 mM solution of the trifluoroethyl-pyridine compound in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).

-

Prepare standard buffer solutions for pH meter calibration (e.g., pH 4, 7, and 10).

-

-

Instrumentation Setup and Calibration:

-

Set up a potentiometric titrator equipped with a calibrated pH electrode and a precision burette.

-

Calibrate the pH electrode using the standard buffer solutions.

-

-

Titration Procedure:

-

Place a known volume of the trifluoroethyl-pyridine solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution.

-

Begin the titration by adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The equivalence point is the volume at which the first derivative is at its maximum and the second derivative crosses zero.

-

The pKa is the pH at which half of the equivalence volume of titrant has been added.

-

Figure 1: Workflow for pKa determination by potentiometric titration.

Consequences for Reactivity and Application in Drug Design

The reduction in electron density of the pyridine ring by the TFE group has profound implications for its reactivity and its application in medicinal chemistry.

Attenuation of Nucleophilicity and Basicity

The most immediate consequence of the TFE group's electron-withdrawing nature is the reduction of the nucleophilicity and basicity of the pyridine nitrogen. This is highly advantageous in drug design for several reasons:

-

Reduced Off-Target Interactions: A less basic nitrogen is less likely to engage in unwanted ionic interactions with off-target proteins, potentially reducing side effects.

-

Improved Oral Bioavailability: By lowering the pKa, the pyridine ring is less likely to be protonated in the gastrointestinal tract, which can improve its absorption and oral bioavailability.

-

Metabolic Stability: The electron-deficient nature of the ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

Activation towards Nucleophilic Aromatic Substitution (SNAAr)

While the TFE group deactivates the ring towards electrophilic substitution, it activates it towards nucleophilic aromatic substitution (SNAAr). This can be a useful handle for the synthesis of more complex pyridine derivatives, allowing for the introduction of other functional groups at positions ortho and para to the TFE group.

Figure 2: Electronic effects of the TFE group on the pyridine ring.

Case Study: Pyrazolopyridine-Based B-RafV600E Inhibitors

A compelling example of the strategic use of substituted pyridines can be found in the development of B-RafV600E kinase inhibitors for the treatment of melanoma.[10] The B-Raf kinase is a key component of the MAPK signaling pathway, and the V600E mutation leads to its constitutive activation and uncontrolled cell proliferation.

In the development of a series of pyrazolopyridine-based B-RafV600E inhibitors, researchers at Array BioPharma and Genentech explored the structure-activity relationship (SAR) around the pyridine core. The initial lead compounds utilized a pyridine ring as a hinge-binding element. Subsequent optimization efforts involved the introduction of various substituents to improve potency, selectivity, and pharmacokinetic properties. While the specific use of a trifluoroethyl group on the pyridine ring in the final clinical candidates is not explicitly detailed in all publications, the broader class of fluorinated and electron-withdrawing substituents was extensively explored to modulate the properties of the pyridine core. The rationale for such modifications aligns with the principles outlined in this guide: to fine-tune the basicity of the hinge-binding motif to optimize interactions with the kinase and to enhance drug-like properties.

Conclusion: The Trifluoroethyl Group as a Versatile Tool

The 2,2,2-trifluoroethyl group is a powerful and versatile tool in the medicinal chemist's toolbox. Its strong, purely inductive electron-withdrawing effect provides a reliable means to modulate the electronic properties of the pyridine ring. By significantly reducing the basicity of the pyridine nitrogen, the TFE group can be strategically employed to enhance a drug candidate's metabolic stability, oral bioavailability, and target selectivity. The quantitative understanding of its effects, through parameters like pKa and Hammett constants, coupled with robust experimental methods for their determination, empowers drug development professionals to engage in a more rational and predictive approach to molecular design. As the demand for more potent and selective therapeutics continues to grow, the judicious application of unique substituents like the trifluoroethyl group will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine. Wiley-VCH GmbH. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett substituent constants for -C6F5, -CF3, and 2,4,6-triphenylpyridinium substituents. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Retrieved from [Link]

-

Wenglowsky, S., et al. (2011). Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 21(18), 5533-7. Retrieved from [Link]

-

Holder, S., & Fidyk, N. (2013). B-Raf and the inhibitors: from bench to bedside. Journal of Hematology & Oncology, 6(1), 1-11. Retrieved from [Link]

-

NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Genentech. (2017). Timeless Partnerships. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ACS Publications. (n.d.). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Retrieved from [Link]

-

ResearchGate. (2025). B-Raf and the inhibitors: From bench to bedside. Retrieved from [Link]

-

PubMed. (n.d.). Insight into the structural features of pyrazolopyrimidine- and pyrazolopyridine-based B-Raf(V600E) kinase inhibitors by computational explorations. Retrieved from [Link]

-

Effect of atomic Charge on pka's of Substituted pyridines. (2025). Journal of Al-Nahrain University, 11(2), 25-31. Retrieved from [Link]

-

African Journal of Biomedical Research. (2025). Synthesis, characterization and antioxidant activity of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine. Retrieved from [Link]

-

Atmiya University. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. Retrieved from [Link]

-

PubMed. (2012). Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

-

ACS Publications. (2026). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Retrieved from [Link]

-

Sandiego. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Retrieved from [Link]

-

PubMed Central. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

-

Stenutz. (n.d.). Hammett substituent constants. Retrieved from [Link]

-

DTIC. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]

-

ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected functional groups. Retrieved from [Link]

-

Heterocyclic Compounds. (n.d.). Retrieved from [Link]

-

ChemRxiv. (n.d.). Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectr. Retrieved from [Link]

-

Reddit. (2024). Why pyridine is acidic?. Retrieved from [Link]

-

PubMed Central. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. Hammett substituent constants [stenutz.eu]

- 7. spectrabase.com [spectrabase.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. B-Raf and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(2,2,2-Trifluoroethyl)pyridine for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 3-(2,2,2-Trifluoroethyl)pyridine, a key building block in modern medicinal and agricultural chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the critical aspects of sourcing, quality control, and application of this versatile compound, moving beyond a simple cataloging of facts to offer field-proven insights and a self-validating framework for its use.

Introduction: The Strategic Importance of the Trifluoroethylpyridyl Scaffold

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and agrochemical development. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When appended to a pyridine ring, a privileged scaffold in numerous bioactive compounds, the resulting trifluoroethylpyridine moiety offers a unique combination of properties that are highly sought after in the development of novel therapeutic agents and crop protection solutions.[3] 3-(2,2,2-Trifluoroethyl)pyridine, with its specific substitution pattern, presents a valuable synthon for accessing a diverse range of complex molecules with potential applications in various fields.

Commercial Sourcing: A Critical First Step in Research and Development

The reliability of any research program hinges on the quality of its starting materials. For 3-(2,2,2-Trifluoroethyl)pyridine, a number of reputable commercial suppliers exist, each with their own product specifications and documentation.

Leading Commercial Suppliers

Several chemical suppliers specialize in providing building blocks for research and development. Notable vendors for 3-(2,2,2-Trifluoroethyl)pyridine include:

These suppliers typically offer the compound in various purities, most commonly ≥98%, and provide essential documentation such as Certificates of Analysis (CoA), Safety Data Sheets (SDS), and spectroscopic data (e.g., NMR, HPLC).[4]

Comparative Analysis of Supplier Specifications

When selecting a supplier, a thorough evaluation of the product specifications is paramount. While a direct comparison of CoAs is the most effective method, the following table summarizes the generally available information. Researchers are strongly encouraged to request lot-specific CoAs before purchase.

| Parameter | Typical Specification | Significance in Research |

| CAS Number | 1099598-09-0 | Unambiguous identification of the chemical substance. |

| Molecular Formula | C₇H₆F₃N | Confirms the elemental composition. |

| Molecular Weight | 161.12 g/mol | Essential for stoichiometric calculations in synthesis. |

| Purity (Typical) | ≥98% (by HPLC or GC) | High purity is critical to avoid side reactions and ensure the integrity of experimental results. |

| Appearance | Colorless to light yellow liquid | A significant deviation may indicate impurities or degradation. |

Synthetic Routes and Potential Impurities: Understanding the "How" to Predict the "What"

A deep understanding of the synthetic pathways used to manufacture 3-(2,2,2-Trifluoroethyl)pyridine is crucial for anticipating potential impurities that could impact downstream applications. While specific proprietary methods may vary, a plausible and commonly employed synthetic strategy involves the trifluoroethylation of a suitable pyridine precursor.

One potential route, adapted from the synthesis of analogous compounds, could involve the reaction of a 3-halopyridine with a trifluoroethylating agent.[8] For instance, the reaction of 3-bromopyridine with a trifluoroethyl source under palladium catalysis is a feasible approach.

Alternatively, the construction of the pyridine ring from a trifluoromethyl-containing building block is another common strategy in the synthesis of trifluoromethylpyridines.[1]

Potential Process-Related Impurities:

-

Starting Materials: Unreacted 3-substituted pyridine precursors.

-

Reagents: Residual catalysts (e.g., palladium complexes) and ligands.

-

Byproducts: Isomeric trifluoroethylpyridines (e.g., 2- or 4-substituted isomers), over-alkylated products, or products of side reactions.

-

Solvents: Residual solvents from the reaction and purification steps.

The presence of these impurities can lead to the formation of undesired byproducts in subsequent reactions and may interfere with biological assays. Therefore, robust analytical quality control is essential.

Caption: Synthetic and purification workflow for 3-(2,2,2-Trifluoroethyl)pyridine.

Analytical Quality Control: A Self-Validating System

To ensure the quality and consistency of 3-(2,2,2-Trifluoroethyl)pyridine, a multi-technique analytical approach is necessary. The following protocols represent a robust system for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is generally suitable for pyridine derivatives.[9]

Exemplary HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient: A typical gradient might start at 10% B, increasing to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

This method should effectively separate the main peak of 3-(2,2,2-Trifluoroethyl)pyridine from most process-related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for identifying and quantifying volatile impurities, such as residual solvents and volatile byproducts.[10][11][12]

Exemplary GC-MS Protocol:

-

Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

This method allows for the identification of impurities by comparing their mass spectra to library databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural confirmation and can also provide information about purity. For 3-(2,2,2-Trifluoroethyl)pyridine, both ¹H and ¹⁹F NMR are highly informative.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

The aromatic protons on the pyridine ring will appear in the region of δ 7.0-8.5 ppm.

-

The methylene protons (-CH₂-) adjacent to the trifluoromethyl group will appear as a quartet around δ 3.2-3.5 ppm due to coupling with the fluorine atoms.

Expected ¹⁹F NMR Spectral Data (in CDCl₃):

-

The three equivalent fluorine atoms of the -CF₃ group will appear as a triplet around δ -65 to -75 ppm due to coupling with the adjacent methylene protons.

Deviations from these expected shifts or the presence of additional signals can indicate impurities.

Caption: Quality control workflow for 3-(2,2,2-Trifluoroethyl)pyridine.

Applications in Drug Discovery and Materials Science

The unique electronic properties and metabolic stability conferred by the trifluoroethyl group make 3-(2,2,2-Trifluoroethyl)pyridine a valuable building block in several areas of research.

Medicinal Chemistry

The pyridine scaffold is a common feature in many approved drugs.[3] The introduction of a trifluoroethyl group can enhance a drug candidate's pharmacokinetic profile by blocking metabolic oxidation and increasing its half-life. This moiety can be incorporated into lead compounds to fine-tune their properties and improve their therapeutic potential. For example, trifluoromethylpyridine derivatives have been investigated as inhibitors of various enzymes and receptors.[2]

Agrochemicals

Trifluoromethylpyridines are key components in a number of modern pesticides.[1] The trifluoromethyl group often enhances the efficacy and selectivity of herbicides, insecticides, and fungicides.[13] 3-(2,2,2-Trifluoroethyl)pyridine serves as a versatile starting material for the synthesis of novel agrochemicals with improved performance and environmental profiles.

Materials Science

The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of organic materials. Pyridine-based compounds are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of 3-(2,2,2-Trifluoroethyl)pyridine into larger conjugated systems can be a strategy to tune their energy levels and improve device performance.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of 3-(2,2,2-Trifluoroethyl)pyridine and ensure laboratory safety. While a specific SDS for this compound should always be consulted, general guidelines for halogenated pyridines apply.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.[14][15]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15]

-

Stability: While specific stability data is limited, related trifluoromethylpyridines are generally stable under recommended storage conditions. However, they may be sensitive to strong acids, bases, and oxidizing agents. The stability of pyridine compounds can be affected by light, so storage in an amber bottle is recommended.[15]

Conclusion

3-(2,2,2-Trifluoroethyl)pyridine is a valuable and versatile building block for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its sourcing, synthesis, and analytical quality control is essential for its effective and reliable use. By implementing the self-validating protocols and considering the insights provided in this guide, scientists can confidently incorporate this important synthon into their research and development programs, paving the way for the discovery of novel and impactful molecules.

References

-

Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. The Journal of Organic Chemistry. (2026-01-22). [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. [Link]

-

CAS 1186195-13-0 | 2-(2,2,2-Trifluoroethyl)pyridine. Alchem Pharmtech. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

-

Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | Request PDF. ResearchGate. [Link]

-

A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]

-

(a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). ResearchGate. [Link]

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Cole-Parmer. [Link]

- Halogenation of pyridine compounds - CA1126276A.

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Pyridine slides for discussion. GOV.UK. [Link]

-

Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. Organic Letters. [Link]

-

55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. ATSDR. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

-

HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). [Link]

-

Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. [Link]

-

Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed. [Link]

-

APPLICATION NOTES - HPLC. MTC-USA. [Link]

-

Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).. DTIC. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aceschem.com [aceschem.com]

- 5. 1099598-09-0|3-(2,2,2-Trifluoroethyl)pyridine|BLD Pharm [bldpharm.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols: Leveraging 3-(2,2,2-Trifluoroethyl)pyridine in Advanced Multicomponent Reactions for Drug Discovery

Introduction: The Strategic Imperative for Fluorinated Heterocycles in Multicomponent Chemistry

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, valued for its presence in numerous FDA-approved therapeutics and its ability to engage in critical biological interactions.[1] The strategic incorporation of fluorine-containing substituents, such as the trifluoroethyl group, offers a powerful tool to modulate the physicochemical and pharmacological properties of these heterocycles.[2] This includes enhancing metabolic stability, improving membrane permeability, and altering pKa values to optimize drug-target interactions.

Multicomponent reactions (MCRs) represent a paradigm of synthetic efficiency, enabling the construction of complex molecular architectures from simple precursors in a single, atom-economical step.[3] The convergence of fluorinated building blocks with the elegance of MCRs presents a fertile ground for the rapid generation of novel chemical entities with high potential for biological activity.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the prospective applications of 3-(2,2,2-Trifluoroethyl)pyridine in prominent multicomponent reactions. While direct literature examples for this specific reactant are nascent, this guide extrapolates from established principles of organic chemistry to provide robust, scientifically-grounded protocols and insights into its potential reactivity.

Understanding the Reactivity Profile of 3-(2,2,2-Trifluoroethyl)pyridine

The chemical behavior of 3-(2,2,2-Trifluoroethyl)pyridine in multicomponent reactions is governed by the interplay of steric and electronic effects imparted by the trifluoroethyl substituent.

-

Electronic Effects: The trifluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect deactivates the pyridine ring towards electrophilic substitution but can activate it for certain nucleophilic additions.[4] The reduced basicity of the pyridine nitrogen, in comparison to 3-alkylpyridines, is a critical consideration in reactions where the nitrogen's nucleophilicity or its role as a general base is pivotal.

-

Steric Effects: The trifluoroethyl group at the 3-position presents a moderate steric hindrance around the C2 and C4 positions of the pyridine ring. This can influence the regioselectivity of reactions involving attack at the ring.

These characteristics suggest that 3-(2,2,2-Trifluoroethyl)pyridine is a promising, albeit challenging, substrate for MCRs. Its successful application will likely involve reaction conditions that can overcome the reduced nucleophilicity of the pyridine nitrogen or leverage the electronic properties of the ring in novel ways.

Hypothetical Application 1: A Modified Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR for the synthesis of dihydropyridines, which are themselves valuable scaffolds in medicinal chemistry, notably as calcium channel blockers.[5] In a traditional Hantzsch synthesis, an aldehyde, two equivalents of a β-ketoester, and an ammonia source condense to form the dihydropyridine core.[6]

Here, we propose a modified Hantzsch-type reaction where an aldehyde derived from 3-(2,2,2-Trifluoroethyl)pyridine is used as a key component. This approach allows for the direct incorporation of the trifluoroethylpyridine moiety into the final dihydropyridine structure.

Experimental Workflow: Hantzsch-type Synthesis

Caption: Workflow for the proposed Hantzsch-type synthesis.

Detailed Protocol: Synthesis of a Novel Dihydropyridine

Objective: To synthesize a 1,4-dihydropyridine derivative bearing the 3-(2,2,2-trifluoroethyl)phenyl moiety at the 4-position.

Materials:

-

4-(3-(2,2,2-Trifluoroethyl)phenyl)benzaldehyde (1.0 mmol, 1.0 equiv)

-

Ethyl acetoacetate (2.0 mmol, 2.0 equiv)

-

Ammonium acetate (1.2 mmol, 1.2 equiv)

-

Ethanol (10 mL)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(3-(2,2,2-trifluoroethyl)phenyl)benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

-

Add ethanol (10 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the dihydropyridine product is expected to form.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Further purify the product by recrystallization from ethanol or by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the desired 1,4-dihydropyridine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common and effective solvent for the Hantzsch reaction, facilitating the dissolution of reactants and promoting the necessary condensation steps.[6]

-

Ammonia Source: Ammonium acetate serves as a convenient in-situ source of ammonia.[5]

-

Purification: The dihydropyridine product is often crystalline and can be purified by simple recrystallization, which is an efficient and scalable method.

Plausible Reaction Mechanism

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Hypothetical Application 2: An Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[7] This reaction is highly valued for its ability to rapidly generate diverse libraries of peptidomimetics.[8]

In this proposed application, an amine derived from 3-(2,2,2-trifluoroethyl)pyridine is used as the amine component in an Ugi-4CR.

Experimental Workflow: Ugi-4CR

Caption: Workflow for the proposed Ugi four-component reaction.

Detailed Protocol: Synthesis of a Novel Peptidomimetic

Objective: To synthesize an α-acylamino amide containing the 3-(2,2,2-trifluoroethyl)pyridine moiety.

Materials:

-

(3-(2,2,2-Trifluoroethyl)pyridin-5-yl)methanamine (1.0 mmol, 1.0 equiv)

-

Benzaldehyde (1.0 mmol, 1.0 equiv)

-

Acetic acid (1.0 mmol, 1.0 equiv)

-

tert-Butyl isocyanide (1.0 mmol, 1.0 equiv)

-

Methanol (5 mL)

Procedure:

-

In a 25 mL vial, dissolve (3-(2,2,2-trifluoroethyl)pyridin-5-yl)methanamine (1.0 mmol), benzaldehyde (1.0 mmol), and acetic acid (1.0 mmol) in methanol (5 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.

-

Seal the vial and continue stirring at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the pure Ugi product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Causality Behind Experimental Choices:

-

Solvent: Methanol is a commonly used protic solvent for the Ugi reaction that effectively dissolves the reactants and facilitates the proton exchange steps in the mechanism.[7]

-

Pre-condensation: Allowing the amine, aldehyde, and carboxylic acid to stir before the addition of the isocyanide can favor the formation of the imine intermediate, which can lead to higher yields.[8]

-

Work-up: The aqueous work-up with sodium bicarbonate is to remove any unreacted carboxylic acid.

Plausible Reaction Mechanism

Caption: Simplified mechanism of the Ugi four-component reaction.

Data Presentation: Hypothetical Reaction Optimization

The following tables present hypothetical data for the optimization of the proposed Hantzsch-type reaction. This data is illustrative and serves as a template for experimental design.

Table 1: Effect of Solvent on the Hantzsch-type Reaction

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | 80 | 24 | 65 |

| 2 | Methanol | 65 | 24 | 58 |

| 3 | Toluene | 110 | 24 | 45 |

| 4 | Acetonitrile | 82 | 24 | 60 |

Table 2: Effect of Ammonia Source on the Hantzsch-type Reaction

| Entry | Ammonia Source | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ammonium acetate | 80 | 24 | 65 |

| 2 | Ammonium chloride | 80 | 24 | 40 |

| 3 | Aqueous ammonia | 80 | 24 | 55 |

Conclusion and Future Perspectives

3-(2,2,2-Trifluoroethyl)pyridine and its derivatives are valuable building blocks with significant potential for application in multicomponent reactions. The electron-withdrawing nature of the trifluoroethyl group presents both challenges and opportunities for synthetic chemists. The hypothetical protocols and mechanistic insights provided in this application note serve as a robust starting point for the exploration of this chemistry.

Future work should focus on the experimental validation of these proposed reactions and the exploration of other MCRs, such as the Passerini and Biginelli reactions. The development of catalytic systems that can enhance the reactivity of electron-deficient pyridine substrates will be crucial in expanding the synthetic utility of these compounds. The resulting libraries of novel, fluorinated pyridine derivatives will undoubtedly be of great interest to the drug discovery community.

References

-

Ishikawa, T. (2017). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley. [Link]

-

Domling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]

-

Zhu, J., Wang, Q., & Wang, M. (Eds.). (2015). Multicomponent reactions in organic synthesis. John Wiley & Sons. [Link]

-

Cioc, R. C., Ruijter, E., & Orru, R. V. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. [Link]

-

Fathalla, W., & Butcher, R. J. (2017). Green approach for synthesis of bioactive Hantzsch 1, 4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC advances, 7(45), 28203-28211. [Link]

-

Freie Universität Berlin. (n.d.). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Retrieved from [Link]

-

Fedoseev, S. V., Blinov, S. A., Maksimova, A. D., & Belikov, M. Y. (2025). The Ugi reaction in the synthesis of pyrrolo [3, 4-c] pyridine derivatives. Organic & Biomolecular Chemistry. [Link]

-

De, S., Kumar S, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC medicinal chemistry, 13(6), 649-667. [Link]

-

American Chemical Society. (2022). Cu(II)-Catalyzed Multicomponent Reaction of Pyridine Derivatives/Isoquinolines with Iodonium Ylide and 1,4-Quinones Using Mechanochemistry. [Link]

-

ResearchGate. (2025). Structural and electronic modifications of pyridones and pyrones via regioselective bromination and trifluoromethylation. [Link]